p38-|A MAPK-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p38-|A MAPK-IN-4 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is involved in various physiological processes and has been implicated in numerous diseases, making it a significant target for therapeutic intervention .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p38-|A MAPK-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

p38-|A MAPK-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

p38-|A MAPK-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.

Biology: Employed in research to understand cellular responses to stress and the regulation of gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway .

Mecanismo De Acción

p38-|A MAPK-IN-4 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAP3Ks), MAPK kinases (MAP2Ks), and MAPKs. This compound specifically targets the p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses to stress stimuli .

Comparación Con Compuestos Similares

Similar Compounds

p38α MAPK Inhibitors: These include compounds like SB203580 and BIRB 796, which also target the p38 MAPK pathway.

Other MAPK Inhibitors: Compounds targeting different MAPK pathways, such as ERK and JNK inhibitors .

Uniqueness

p38-|A MAPK-IN-4 is unique due to its high specificity for the p38 MAPK pathway. This specificity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to cross the blood-brain barrier makes it particularly valuable for treating neuroinflammatory and neurodegenerative disorders .

Actividad Biológica

p38 MAPK-IN-4 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in various cellular processes including inflammation, apoptosis, and stress responses. This article explores the biological activity of p38 MAPK-IN-4, supported by diverse research findings, case studies, and data tables.

p38 MAPK is activated by various stress stimuli and cytokines, leading to phosphorylation of downstream targets involved in inflammation and cell survival. The inhibition of p38 MAPK by p38 MAPK-IN-4 affects several key biological processes:

- Inflammation : p38 MAPK is crucial for the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Inhibition can reduce inflammation in various models.

- Apoptosis : The compound has been shown to modulate apoptosis pathways, particularly in lymphoid cells where it protects against glucocorticoid-induced apoptosis by inhibiting p38 MAPK activity .

- Cell Differentiation : In macrophages, p38 MAPK-IN-4 influences the polarization towards an M2 phenotype upon IL-4 stimulation, indicating its role in immune response modulation .

Case Studies

- Macrophage Polarization : A study demonstrated that p38 MAPK is involved in IL-4-induced alternative activation of macrophages. Inhibition with p38 MAPK-IN-4 suppressed typical M2 markers, highlighting its role in macrophage differentiation .

- T Cell Function : Research indicated that p38 MAPK signaling is essential for IL-17 production in CD4 T cells. Inhibition led to decreased IL-17 synthesis, suggesting a potential therapeutic role in autoimmune diseases where Th17 cells are implicated .

Data Tables

The following table summarizes key findings related to the effects of p38 MAPK-IN-4 on various biological processes:

Discussion

The diverse roles of p38 MAPK-IN-4 underscore its potential as a therapeutic agent. Its ability to modulate inflammatory responses and cell survival pathways presents opportunities for treating conditions such as autoimmune diseases and cancer. The inhibition of this pathway could lead to decreased inflammation and altered immune responses.

Propiedades

Fórmula molecular |

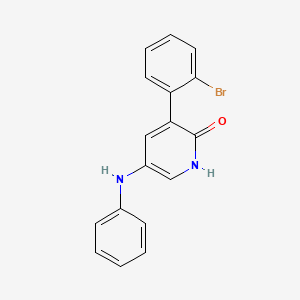

C17H13BrN2O |

|---|---|

Peso molecular |

341.2 g/mol |

Nombre IUPAC |

5-anilino-3-(2-bromophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21) |

Clave InChI |

OAKQUGAXVQPKJW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.